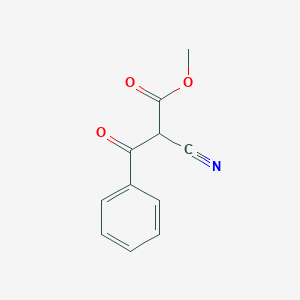

Methyl 2-cyano-3-oxo-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXYWUNYSPAWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyano 3 Oxo 3 Phenylpropanoate and Analogs

Direct Synthetic Routes

Direct synthetic routes to methyl 2-cyano-3-oxo-3-phenylpropanoate and its analogs typically involve the formation of the core structure in a single key step, often through condensation reactions or esterification/transesterification processes.

Condensation Reactions Involving Active Methylene (B1212753) Compounds

Condensation reactions are a cornerstone for the synthesis of β-ketonitriles. These reactions involve the coupling of a carbonyl compound with a compound containing an active methylene group, such as a cyanoacetate (B8463686) derivative.

Claisen-type Condensation: The Claisen condensation involves the reaction of an ester with an active methylene compound in the presence of a strong base. For the synthesis of this compound, this could theoretically involve the condensation of methyl benzoate (B1203000) with methyl cyanoacetate. The reaction is typically carried out using a base such as sodium ethoxide or sodium hydride. A study on the self-condensation of ethyl cyanoacetate highlights the propensity of cyanoacetate derivatives to undergo Claisen-type reactions. chemprob.org

Knoevenagel Condensation: The Knoevenagel condensation is a widely used method for carbon-carbon bond formation and is particularly effective for synthesizing α,β-unsaturated cyanoacetates, which can be precursors to the target molecule. mdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, often catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. chemrxiv.orgmdpi.com For instance, the condensation of a substituted benzaldehyde (B42025) with methyl cyanoacetate yields the corresponding methyl 2-cyano-3-phenyl-2-propenoate. Subsequent oxidation of the double bond would be required to obtain the desired β-keto functionality. Research has shown that various catalysts, including basic alumina (B75360) and ionic liquids, can promote the Knoevenagel condensation, sometimes under solvent-free conditions. niscair.res.inresearchgate.netoatext.combhu.ac.in

The following table summarizes representative examples of Knoevenagel condensation reactions for the synthesis of α,β-unsaturated cyanoacetates, which are key precursors.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl Cyanoacetate | P4VP/Al2O3-SiO2 | Water | Ethyl 2-cyano-3-phenyl-2-propenoate | 98 | researchgate.net |

| 4-Nitrobenzaldehyde | Malononitrile (B47326) | Hydroxyapatite | Dichloromethane (MW) | 2-(4-Nitrobenzylidene)malononitrile | 95 | mdpi.com |

| Various Aldehydes | Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free (MW) | α-cyanoacrylates | Excellent | researchgate.net |

Esterification and Transesterification Approaches

Esterification and transesterification provide alternative pathways to this compound, particularly when the corresponding carboxylic acid or a different ester is more readily available.

Esterification: The direct esterification of 2-cyano-3-oxo-3-phenylpropanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, is a classical method for preparing the methyl ester. wikipedia.org The reaction equilibrium is typically driven towards the product by removing water or using an excess of methanol. ceon.rs Recent studies have explored the use of solid acid catalysts, like titanium zirconium solid acids, for the esterification of benzoic acids, which could potentially be applied to this system. mdpi.comresearchgate.net

Transesterification: Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For example, if ethyl 2-cyano-3-oxo-3-phenylpropanoate were available, it could be converted to the methyl ester by reacting with methanol under acidic or basic conditions. masterorganicchemistry.com Using a large excess of methanol helps to shift the equilibrium towards the formation of the desired methyl ester.

Synthesis via Precursor Transformation

This approach involves the synthesis of a precursor molecule that is subsequently converted into the target compound, this compound.

Utilization of α-Diazo Carbonyl Compounds

The reaction of α-diazo carbonyl compounds with suitable reagents can lead to the formation of β-keto esters. While direct synthesis of this compound using this method is not extensively documented, rhodium-catalyzed reactions of diazoesters with aroyl-substituted compounds have been shown to produce related structures. For example, the reaction of 2-aroylpyrroles with diazoesters can lead to annulation and olefination products. acs.org The insertion of a carbene, generated from a diazo compound, into a carbon-acyl bond could be a potential, though less common, route.

Derivatives from Methyl Cyanoacetate and Related Reagents

Methyl cyanoacetate is a key building block for the synthesis of this compound due to its active methylene group. A common strategy involves the acylation of methyl cyanoacetate with a benzoylating agent.

The reaction of methyl cyanoacetate with benzoyl chloride in the presence of a base is a direct method for the synthesis. The base, such as sodium hydride or an alkoxide, deprotonates the active methylene group of methyl cyanoacetate, and the resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. eurjchem.comresearchgate.net

The following table presents a general scheme for the acylation of methyl cyanoacetate.

| Acylating Agent | Base | Solvent | Product |

| Benzoyl Chloride | Sodium Hydride | Tetrahydrofuran | This compound |

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced several advanced strategies that can be applied to the synthesis of β-ketonitriles, offering advantages such as improved yields, shorter reaction times, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. niscair.res.in Knoevenagel condensations, for instance, have been shown to be highly efficient under microwave-assisted, solvent-free conditions. mdpi.comresearchgate.netoatext.com This approach could be applied to the condensation of benzaldehyde with methyl cyanoacetate to rapidly produce the precursor for the target molecule.

Palladium-Catalyzed Synthesis: Palladium catalysis offers a highly versatile and selective method for the synthesis of β-ketonitriles. A notable example is the palladium-catalyzed addition of organoboron reagents to dinitriles. acs.orgorganic-chemistry.org This method demonstrates excellent functional-group tolerance and proceeds under relatively mild conditions. Another palladium-catalyzed approach involves the dehydration of amides to form nitriles, which could be adapted for the synthesis of β-ketonitriles from the corresponding β-ketoamides. nih.gov

The table below highlights some advanced synthetic strategies for β-ketonitriles.

| Strategy | Reactants | Catalyst/Conditions | Product | Advantages | Reference |

| Microwave-Assisted Knoevenagel Condensation | Aldehydes, Ethyl Cyanoacetate | Ammonium Acetate, Solvent-free | α-cyanoacrylates | Rapid, High Yield, Green | researchgate.net |

| Palladium-Catalyzed Carbopalladation | Dinitriles, Organoboron reagents | Pd(acac)2, Ligand, Acidic additive | β-ketonitriles | High selectivity, Broad scope | acs.orgorganic-chemistry.org |

| Palladium-Catalyzed Dehydration | Amides | Pd(PPh3)2Cl2, Cu(OAc)2 | Nitriles | Good to excellent yield | nih.gov |

Catalytic Synthetic Methodsbeilstein-journals.orgbiosynth.com

Catalysis offers an efficient route to this compound and related structures by lowering the activation energy of key bond-forming steps. Both Lewis acids and transition metals have proven effective in this regard.

Lewis Acid Catalysisbiosynth.com

Lewis acid catalysis is a prominent method for promoting the synthesis of β-enaminones and related β-dicarbonyl compounds through the reaction of ketones or dicarbonyls with nitriles. rsc.org These reactions provide a foundational model for the acylation of nitriles to form β-ketonitriles. Lewis acids activate the nitrile group, rendering it more susceptible to nucleophilic attack. A systematic study of various Lewis acids demonstrated that Aluminium chloride (AlCl₃) is a particularly useful and readily available catalyst for this type of transformation, facilitating the reaction under mild conditions with compatibility for many functional groups. rsc.org The choice of Lewis acid can be critical for controlling reaction selectivity and achieving higher yields. rsc.org

For the synthesis of a compound like this compound, a plausible Lewis acid-catalyzed approach would involve the acylation of a cyanoacetate derivative with a benzoylating agent. The Lewis acid would coordinate to the nitrile, facilitating the formation of the key carbon-carbon bond.

Table 1: Comparison of Lewis Acids in a Model Acylation Reaction Data is representative of Lewis acid effectiveness in related nitrile activation reactions.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Toluene | 100 | High | rsc.org |

| TiCl₄ | Toluene | 100 | Low (Side Products) | rsc.org |

| FeCl₃ | Toluene | 100 | Moderate | rsc.org |

| ZnCl₂ | Toluene | 100 | Low | rsc.org |

Transition Metal-Catalyzed Transformations (e.g., Rh(III)-Catalyzed)beilstein-journals.org

Transition metal catalysis, particularly with rhodium(III), provides powerful tools for constructing complex molecular architectures from simpler precursors. Rh(III)-catalyzed reactions often proceed via C-H activation, enabling the direct functionalization of otherwise inert bonds. This methodology is especially valuable for synthesizing heterocyclic analogs derived from β-ketonitriles.

For instance, Rh(III)-catalyzed redox-neutral annulation of N-nitrosoanilines with 1-alkynylphosphine oxides has been developed to afford 2-phosphinoylindoles with excellent regioselectivity and good functional group tolerance. rsc.org Similarly, a regioselective Rh(III)-catalyzed C(7)-H alkylation of 8-aminoquinolines has been achieved, leading to the synthesis of π-extended angular pyrroloquinolines. nih.gov These methods showcase how a building block containing a nitrile and a keto group could be incorporated into complex heterocyclic systems, demonstrating the synthesis of advanced analogs.

Table 2: Examples of Rh(III)-Catalyzed Synthesis of Heterocyclic Analogs

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature | Reference |

| N-Nitrosoaniline | 1-Alkynylphosphine oxide | [RhCpCl₂]₂, AgSbF₆ | 2-Phosphinoylindole | Redox-neutral annulation | rsc.org |

| 8-Aminoquinoline | Diazo Compound | [RhCpCl₂]₂, AgSbF₆ | C-7 Alkylated Quinoline | Metal carbene migratory insertion | nih.gov |

Multicomponent Reaction (MCR) Strategieslookchem.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles (such as benzoylacetonitrile (B15868), a close analog of the target compound), and primary amines has been shown to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. mdpi.com This reaction proceeds under mild conditions, often using acetic acid as a catalyst in ethanol (B145695), with water being the only byproduct. mdpi.com The versatility of this method allows for the synthesis of a wide range of pyrrole (B145914) scaffolds, which are important cores in many bioactive compounds. mdpi.com The practicality of this MCR has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. mdpi.com

Table 3: Substrate Scope in a Three-Component Synthesis of 3-Cyanopyrroles Adapted from a study on the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Yield (%) |

| D-(+)-Fructose | Benzoylacetonitrile | Benzylamine | 77 |

| Phenacyl alcohol | Benzoylacetonitrile | Benzylamine | 88 |

| D-(+)-Fructose | Benzoylacetonitrile | Aniline | 72 |

| Phenacyl alcohol | p-Methoxybenzoylacetonitrile | Benzylamine | 85 |

Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that reduce waste, minimize energy consumption, and use environmentally benign reagents.

Solvent-Free Reaction Conditionsnih.govresearchgate.net

Solvent-free reactions, often conducted using mechanochemistry (ball milling), represent a significant step towards greener chemical processes. By eliminating bulk solvents, these methods reduce volatile organic compound (VOC) emissions and can lead to shorter reaction times and different product selectivities compared to solution-phase chemistry.

A one-pot mechanochemical procedure for the synthesis of fluorinated pyrazolones has been reported, starting from a β-keto ester. beilstein-journals.org The reagents are milled together in a stainless-steel jar, often with a grinding auxiliary like sodium chloride, to facilitate the reaction in a solid state. beilstein-journals.org This technique can be applied to the synthesis of heterocyclic derivatives from β-ketonitriles, avoiding the need for heating and large volumes of solvent.

Table 4: Mechanochemical Reaction Parameters for Pyrazolone Synthesis

| Reaction Step | Reagents | Milling Time (min) | Milling Frequency (Hz) | Outcome | Reference |

| Initial Grinding | Ethyl benzoylacetate, Hydrazine (B178648), NaCl, Acetic Acid | 40 | 30 | Intermediate formation | beilstein-journals.org |

| Fluorination | Intermediate, Selectfluor, Na₂CO₃ | 60 | 30 | Final fluorinated pyrazolone | beilstein-journals.org |

Biocatalytic and Whole-Cell Transformationsresearchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high efficiency and selectivity under mild, aqueous conditions. For nitrile-containing compounds, two primary enzymatic pathways are of great importance: nitrilases and nitrile hydratases. nih.govacs.org

Nitrilases catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids with the release of ammonia (B1221849). acs.org

Nitrile Hydratases convert nitriles into carboxamides, which can then be further hydrolyzed to carboxylic acids by amidases. nih.govacs.org

These biological transformations are highly chemoselective and often stereoselective, making them ideal for the synthesis of chiral building blocks that are difficult to obtain through traditional chemical methods. nih.gov The mild reaction conditions are compatible with a wide range of functional groups, avoiding the harsh acidic or basic conditions often required for chemical hydrolysis of nitriles. acs.org This approach offers an environmentally benign alternative for modifying the cyano group in this compound or its analogs. nih.gov

Table 5: Enzymatic Pathways for Nitrile Biotransformation

| Enzyme Family | Reaction Catalyzed | Substrate | Product | Key Advantage | Reference |

| Nitrilase | Direct Hydrolysis | R-CN | R-COOH + NH₃ | Single-step conversion | acs.org |

| Nitrile Hydratase | Hydration | R-CN | R-CONH₂ | Access to amide intermediates | nih.govacs.org |

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of chiral analogs of this compound primarily focuses on the stereoselective functionalization of the α-carbon (C2). This position is prochiral in the parent molecule, and its reaction, typically through alkylation, allows for the creation of a new stereogenic center. Research in this area has explored both organocatalytic and biocatalytic methods to achieve high levels of stereocontrol, leading to the formation of optically active α-substituted β-keto nitriles and related esters.

Chiral Phase-Transfer Catalysis

A prominent and effective method for the enantioselective α-alkylation of β-dicarbonyl compounds, including β-keto esters and amides, is through asymmetric phase-transfer catalysis (PTC). rsc.org This technique utilizes chiral quaternary ammonium salts, often derived from Cinchona alkaloids, to ferry the enolate anion from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. rsc.orgnih.gov The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.

Research has demonstrated that hybrid Cinchona catalysts can efficiently generate quaternary stereogenic centers in β-keto esters with excellent enantioselectivity, often requiring only a small amount of the catalyst (e.g., 1 mol%). mdpi.com Key to the success of this method is the optimization of several reaction parameters, including the structure of the catalyst, the base, the solvent system, and the reaction temperature.

Detailed studies have been conducted to optimize the alkylation of model β-keto esters, providing insights applicable to the synthesis of analogs of this compound. For instance, the benzylation of ethyl 2-oxocyclopentane-1-carboxylate has been extensively studied. The choice of the Cinchona alkaloid derivative, the base, and the solvent all have a significant impact on the yield and enantiomeric excess (ee) of the product.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | Catalyst L (1) | K3PO4 | Toluene/CHCl3 (7:3) | 20 | 99 | 78 |

| 2 | Catalyst L (1) | K2CO3 | Toluene/CHCl3 (7:3) | 20 | 99 | 75 |

| 3 | Catalyst L (1) | Cs2CO3 | Toluene/CHCl3 (7:3) | 20 | 99 | 81 |

| 4 | Catalyst L (1) | KOH | Toluene/CHCl3 (7:3) | 20 | 99 | 85 |

| 5 | Catalyst L (1) | 50% aq. KOH | Toluene/CHCl3 (7:3) | 20 | 99 | 91 |

| 6 | Catalyst L (1) | 50% aq. KOH | Toluene | 0 | 98 | 95 |

The data shows that solid bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) provide high yields but moderate enantioselectivity. mdpi.com A significant improvement in enantiomeric excess is observed when using a 50% aqueous solution of potassium hydroxide (B78521) (KOH), which, combined with a lower reaction temperature, can push the enantioselectivity to 95% ee. mdpi.com This methodology provides a robust and scalable route to chiral α-alkylated β-dicarbonyl compounds. rsc.org

Biocatalytic Pathways

An alternative approach to stereoselective synthesis involves biocatalysis, which leverages enzymes or whole-cell systems to perform chiral transformations. In the context of β-keto nitrile analogs, the fungus Curvularia lunata has been explored for its ability to conduct a stereoselective alkylation-reduction (AR) reaction. researchgate.net

This biotransformation involves the simultaneous alkylation of the α-carbon of a β-keto nitrile and the reduction of the ketone functionality. For example, when benzoylacetonitrile is treated with growing cells of Curvularia lunata in the presence of an alkylating agent precursor (like ethanol for ethylation), it yields the corresponding optically active α-alkyl β-hydroxy nitrile. researchgate.net This one-pot process can achieve very high levels of both diastereomeric and enantiomeric excess, with reported values up to 98%. researchgate.net The yield of the reaction is influenced by the steric bulk of the substrate, while the stereoselectivity appears to depend on a combination of factors. researchgate.net This method represents an interesting pathway where the initial β-keto nitrile is converted directly into a more complex chiral product.

Mechanistic Investigations and Reactivity Profiles

Reaction Mechanism Elucidation

The reactivity of Methyl 2-cyano-3-oxo-3-phenylpropanoate is governed by the electrophilic nature of its two carbonyl carbons (one keto, one ester) and the acidity of the α-carbon, which is activated by three adjacent electron-withdrawing groups (benzoyl, cyano, and methoxycarbonyl).

The compound readily participates in reactions with nucleophiles. The primary sites for nucleophilic attack are the carbonyl carbon of the ketone and the ester. Due to the electrophilic nature of the carbonyl carbon in the ester group, the compound can undergo nucleophilic addition reactions. evitachem.com It may react with various nucleophiles such as amines or alcohols, leading to the formation of new derivatives. evitachem.com

Furthermore, its structural analogues, 3-oxoalkanenitriles, are known to undergo condensation reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to yield enaminonitrile intermediates. nih.gov Similarly, this compound is expected to react with a variety of carbon and heteroatom nucleophiles. Condensation reactions, such as the Knoevenagel condensation, are characteristic of compounds with active methylene (B1212753) groups. The α-carbon, flanked by the cyano, benzoyl, and methoxycarbonyl groups, is highly acidic and can be readily deprotonated to form a stable carbanion. This carbanion can then act as a nucleophile, attacking aldehydes and ketones to form new carbon-carbon bonds.

For instance, reactions analogous to those of 3-oxo-2-arylhydrazonopropanals with active methylene reagents suggest that this compound could serve as the active methylene component in condensations, leading to highly substituted products. mdpi.com

Table 1: Predicted Reactivity with Common Nucleophiles

| Nucleophile | Reagent Example | Expected Reaction Pathway | Potential Product Type |

|---|---|---|---|

| Amines | Primary/Secondary Amines | Nucleophilic addition to ketone, followed by dehydration | Enamine |

| Hydrazines | Hydrazine (B178648), Phenylhydrazine | Condensation | Pyrazole derivative |

| Hydroxylamine (B1172632) | Hydroxylamine hydrochloride | Condensation | Isoxazole (B147169) derivative |

| Active Methylene Compounds | Malononitrile (B47326), Ethyl cyanoacetate (B8463686) | Knoevenagel/Michael reactions | Highly functionalized adducts |

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic and carbocyclic systems through cyclization and annulation reactions.

Derivatives of this compound can undergo intramolecular cyclization. For example, a related 2-cyano-3,10-diketone triterpenoid (B12794562) has been shown to undergo regioselective cyclization under both acidic and basic conditions to form cyanopyran-3-one or pentacyclic alkene β-ketonitrile derivatives, respectively. mdpi.com This suggests that the keto and cyano/ester functionalities in this compound can be manipulated to form five- or six-membered rings.

Furthermore, reaction pathways involving Michael addition followed by cyclization are common. The reaction of its enaminonitrile derivatives (formed via condensation) with nucleophiles like malononitrile can initiate a cascade that yields cyclized products such as substituted pyridines. nih.gov In some cases, cyclization can proceed through pericyclic reactions. For instance, intermediates formed from condensation reactions of similar compounds can undergo 6π-electrocyclization to generate fused ring systems like pyrido[3,2-c]cinnolines. mdpi.com Palladium-mediated oxidative cyclization is another advanced strategy that has been applied to α,β-unsaturated β-cyano ketones, demonstrating a method for constructing methylenecyclopentane (B75326) rings. researchgate.net

The study of related 3-oxoalkanenitriles has revealed novel and unexpected rearrangement reactions. nih.gov For example, the reaction of enaminonitriles derived from 3-oxoalkanenitriles with malononitrile can lead to substituted 2-dialkylaminopyridines. The proposed mechanism involves a Michael addition, cyclization to a pyranimine intermediate, and a subsequent Dimroth rearrangement. nih.gov This type of rearrangement involves the ring opening of the initial heterocyclic adduct followed by recyclization with the incorporation of the exocyclic nitrogen atom into the ring.

Another unexpected rearrangement occurs when 3-oxoalkanenitriles react with ethyl acetoacetate, affording 2-oxopyran-3-carbonitriles. nih.gov These findings suggest that derivatives of this compound could undergo similar skeletal reorganizations under specific reaction conditions, providing pathways to complex molecular architectures that are not immediately obvious.

Tautomerism and Enolization Studies

Tautomerism is a key feature of β-dicarbonyl and related compounds, including this compound. This compound can exist in equilibrium between its keto and enol forms.

The compound can exhibit keto-enol tautomerism, where a proton migrates from the α-carbon to the keto-oxygen, with a concurrent shift of the π-electrons.

Keto Form: this compound Enol Form: Methyl (Z)-2-cyano-3-hydroxy-3-phenylacrylate

The equilibrium position is highly dependent on various factors, including the solvent, temperature, and the electronic nature of the substituents. In many β-dicarbonyl compounds, the enol form is significantly stabilized by two primary factors: libretexts.orgresearchgate.net

Conjugation: The C=C double bond of the enol form is in conjugation with both the phenyl ring and the ester's carbonyl group, which provides considerable resonance stabilization. libretexts.org

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the ester's carbonyl group or the nitrogen of the cyano group, forming a stable six-membered pseudo-aromatic ring. researchgate.net

Due to these stabilizing effects, it is anticipated that this compound possesses a significant population of the enol tautomer at equilibrium.

The electronic properties of substituents on the phenyl ring can significantly alter the keto-enol equilibrium. The stability of the enol tautomer is influenced by the strength of the intramolecular hydrogen bond and the extent of conjugation.

Studies on para-substituted aryl-1,3-diketones have shown a clear correlation between the electronic nature of the substituent and the tautomeric population. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or cyano (–CN) on the phenyl ring would increase the acidity of the enolic proton and strengthen the hydrogen bond, thereby favoring the enol form.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃) or amino (–NH₂) would decrease the acidity of the enolic proton, potentially weakening the hydrogen bond and shifting the equilibrium slightly toward the keto form compared to the unsubstituted compound.

This relationship can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).

Table 2: Predicted Influence of Phenyl Substituents on Tautomeric Equilibrium

| Substituent (para-position) | Electronic Effect | Predicted Effect on Enol Content |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increase |

| -Cl | Weak Electron-Withdrawing | Slight Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Decrease |

Kinetic Studies of Reactions

Kinetic studies are crucial for quantifying the rates at which chemical reactions occur and for understanding the factors that influence these rates. By systematically varying reaction conditions such as reactant concentrations, temperature, and solvent, researchers can construct a comprehensive picture of a reaction's energetic landscape.

Determination of Rate Constants

The rate constant, k, is a proportionality constant that relates the rate of a reaction to the concentrations of the reactants. Its determination is a primary objective of kinetic studies. For reactions involving this compound, the rate constants are typically determined by monitoring the change in concentration of a reactant or product over time using spectroscopic or chromatographic techniques.

While specific kinetic data for a wide range of reactions involving this compound is not extensively documented in publicly available literature, we can consider a representative reaction to illustrate the process. For instance, in a hypothetical base-catalyzed hydrolysis of the ester functional group, the reaction progress could be monitored by UV-Vis spectroscopy if the product, 2-cyano-3-oxo-3-phenylpropanoic acid, has a different absorption spectrum from the starting material.

The pseudo-first-order rate constant (k') can be determined by ensuring the concentration of the base is in large excess compared to the concentration of this compound. The natural logarithm of the reactant concentration plotted against time would yield a straight line with a slope equal to -k'. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the base.

Table 1: Hypothetical Rate Constants for the Base-Catalyzed Hydrolysis of this compound at 25°C

| [Base] (mol/L) | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 0.1 | 0.005 | 0.05 |

| 0.2 | 0.010 | 0.05 |

| 0.3 | 0.015 | 0.05 |

This table is illustrative and does not represent experimentally determined data.

Mechanistic Implications from Kinetic Data

For example, if the hydrolysis of this compound is found to be first order in both the ester and the hydroxide (B78521) ion, it would support a bimolecular nucleophilic acyl substitution (BAc2) mechanism. This mechanism involves the initial attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is often the slow, rate-determining step. Subsequent collapse of this intermediate leads to the expulsion of the methoxide (B1231860) leaving group and the formation of the carboxylate product.

Furthermore, studying the effect of temperature on the rate constant allows for the determination of activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) through the Arrhenius equation. These parameters provide further insight into the energy barrier of the reaction and the orientation requirements of the colliding molecules, respectively.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

Analysis of the ¹H NMR spectrum of Methyl 2-cyano-3-oxo-3-phenylpropanoate is anticipated to reveal distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons of the phenyl group are expected to appear as multiplets in the downfield region, typically between 7.40 and 8.00 ppm. The methoxy (B1213986) group (-OCH₃) protons would likely present as a sharp singlet further upfield, around 3.90 ppm. The single proton at the chiral center (α-carbon) is predicted to be a singlet, given the absence of adjacent protons for coupling, with a chemical shift influenced by the neighboring cyano, carbonyl, and ester groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 8.00 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.40 - 7.60 | Multiplet | 3H | Aromatic (meta, para-protons) |

| ~5.50 | Singlet | 1H | α-CH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms. The carbonyl carbons of the ketone and ester groups are expected to resonate at the lowest field, typically in the range of 160-190 ppm. The carbon of the cyano group would likely appear around 115 ppm. The aromatic carbons of the phenyl ring will produce a set of signals between 128 and 135 ppm. The α-carbon and the methoxy carbon are expected at approximately 60 ppm and 53 ppm, respectively.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~185 | C=O (Ketone) |

| ~165 | C=O (Ester) |

| 128 - 135 | Aromatic Carbons |

| ~115 | -CN |

| ~60 | α-C |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. This technique can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy. For a molecule with the chemical formula C₁₁H₉NO₃, the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for assessing the purity of a sample of this compound and for analyzing its fragmentation pattern upon electron ionization. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ions. The fragmentation pattern, showing losses of characteristic neutral fragments such as ·OCH₃, CO, and CN, can provide further corroboration of the compound's structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Generally, the IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:

C≡N (Nitrile) stretch: Typically observed in the range of 2260-2200 cm⁻¹.

C=O (Ketone and Ester) stretches: Multiple strong bands would be expected between 1750-1680 cm⁻¹. The exact positions would be influenced by the electronic environment and potential conjugation.

C-O (Ester) stretch: Usually found in the 1300-1000 cm⁻¹ region.

C-H (Aromatic and Aliphatic) stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C (Aromatic) stretches: These are expected in the 1600-1450 cm⁻¹ region.

Without experimental data, a precise data table and detailed analysis of the vibrational modes for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Elucidation

Comprehensive X-ray crystallographic data for this compound is not available in published crystallographic databases. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure and unit cell parameters for this compound has not been reported. This information, which includes the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ), is fundamental to describing the solid-state architecture of the compound.

Intermolecular Interactions and Crystal Packing Analysis

An analysis of the intermolecular interactions and crystal packing for this compound cannot be performed without crystallographic data. Such an analysis would typically identify and characterize non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which govern how the molecules are arranged in the crystal lattice. The cyano and carbonyl groups would be expected to play a significant role in directing these interactions.

Confirmation of Stereochemistry and Configuration

X-ray crystallography provides an unambiguous method for the confirmation of a molecule's stereochemistry and absolute configuration. As this compound possesses a stereocenter at the C2 position, this technique would be invaluable for definitively establishing its three-dimensional structure. However, no such crystallographic studies have been published for this specific compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on determining the electron density rather than the complex many-electron wavefunction. This approach is instrumental in predicting a wide range of molecular properties.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial as it governs the molecule's physical and chemical properties. For a flexible molecule like Methyl 2-cyano-3-oxo-3-phenylpropanoate, which has several rotatable single bonds, conformational analysis is performed to identify the various low-energy conformers and determine the most stable (ground-state) conformation. While this analysis is standard, specific optimized geometries or conformational energy profiles for this compound have not been published.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Global reactivity descriptors, which are derived from HOMO and LUMO energies, are used to quantify properties like chemical hardness, softness, and electrophilicity.

While the principles are well-established, specific values for the HOMO-LUMO gap and other electronic descriptors for this compound are not available in published research.

Table 1: Theoretical Electronic Property Descriptors (Illustrative) This table illustrates the types of data that would be generated from DFT calculations; however, specific values for this compound are not available in the literature.

| Parameter | Definition | Typical Information Yielded |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Chemical reactivity and stability |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is performed on an optimized molecular geometry to predict its infrared (IR) and Raman spectra. This calculation not only confirms that the optimized structure is a true energy minimum but also allows for the assignment of vibrational modes to specific spectral bands observed experimentally. By correlating theoretical spectra with experimental data, a detailed understanding of the molecule's structural features and bonding can be achieved. Such specific vibrational analyses for this compound are not found in the existing literature.

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM, SMD Models)

Chemical reactions are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of how the solvent environment alters the molecule's geometry, electronic structure, and energy. Studies on the behavior of this compound in different solvents using these models have not been reported.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods used to solve the Schrödinger equation for a given molecule. These methods provide fundamental insights into molecular behavior.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (such as Møller-Plesset perturbation theory or Coupled Cluster theory) offer high levels of accuracy. They are often used to benchmark results from less computationally expensive methods like DFT. Despite their utility, there are no specific ab initio computational studies reported for this compound in the scientific literature.

Intermolecular Interaction Analysis

The way molecules pack in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface can then be mapped to highlight regions involved in specific types of intermolecular contacts.

Based on studies of structurally related compounds containing phenyl, ester, and cyano groups, the following interactions would be expected to be significant:

H···H contacts: Often the most abundant type of interaction due to the large number of hydrogen atoms on the molecular surface.

O···H/H···O contacts: Representing hydrogen bonding or van der Waals interactions involving the carbonyl and ester oxygen atoms.

C···H/H···C contacts: Indicative of C-H···π interactions with the phenyl ring.

N···H/H···N contacts: Involving the nitrogen atom of the cyano group.

The table below presents hypothetical data for the percentage contribution of different intermolecular contacts to the total Hirshfeld surface area for this compound, based on findings for analogous molecules.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | ~40 - 50% |

| O···H/H···O | ~20 - 30% |

| C···H/H···C | ~10 - 20% |

| N···H/H···N | ~5 - 15% |

| Other (C···C, C···O, etc.) | < 5% |

This is a representative table based on data for analogous compounds. Actual values for this compound would require experimental crystallographic data.

Energy framework calculations provide a quantitative measure of the strength of intermolecular interactions within a crystal. By calculating the interaction energies between a central molecule and its neighbors, it is possible to construct a 3D framework that visualizes the energetic topology of the crystal packing. These calculations typically partition the total interaction energy into electrostatic, dispersion, polarization, and exchange-repulsion components.

For a molecule like this compound, energy framework analysis would likely show that the crystal packing is stabilized predominantly by dispersion forces, with significant contributions from electrostatic interactions due to the polar carbonyl, ester, and cyano groups. iucr.org The framework would highlight the strongest interaction pathways within the crystal lattice, providing insight into its mechanical and thermal properties.

The table below shows a hypothetical breakdown of interaction energies for a molecular pair in a crystal of this compound, illustrating the typical contributions of different energy components.

| Energy Component | Typical Interaction Energy (kJ/mol) |

| Electrostatic | -20 to -50 |

| Dispersion | -40 to -80 |

| Repulsion | +30 to +60 |

| Total Interaction Energy | -30 to -70 |

This is a representative table based on data for analogous compounds. Actual values would require specific crystallographic and computational data.

Reaction Mechanism Modeling through Computational Approaches

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a β-keto ester like this compound, which is likely synthesized via a condensation reaction, these methods can map out the entire reaction coordinate, identify key intermediates and transition states, and determine the factors controlling reactivity and selectivity. nih.gov

A key aspect of reaction mechanism modeling is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy or barrier, which is a primary determinant of the reaction rate.

The formation of this compound would likely proceed through a nucleophilic acyl substitution mechanism, a key step in reactions like the Claisen condensation. chemistrysteps.comlibretexts.orglibretexts.org Computational studies, typically using Density Functional Theory (DFT), can be used to model this process. nih.gov For the reaction forming the C-C bond, a transition state would be located where the enolate of a cyanoacetate (B8463686) derivative attacks the carbonyl carbon of a benzoyl compound. Calculations would provide the geometry of this TS and the height of the activation barrier. researchgate.netacs.org

The table below presents hypothetical activation free energies for key steps in a plausible synthesis of this compound, based on computational studies of similar condensation reactions.

| Reaction Step | Hypothetical Activation Free Energy (kcal/mol) |

| Enolate Formation (Deprotonation) | 5 - 10 |

| Nucleophilic Attack on Carbonyl | 15 - 25 |

| Elimination of Leaving Group | 5 - 15 |

This is a representative table based on data for analogous reactions. Actual values would require specific DFT calculations for the precise reactants.

By connecting the reactants, intermediates, transition states, and products, a complete energetic profile or reaction pathway map can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. For the synthesis of this compound, the energetic profile would show the relative energies of the starting materials (e.g., methyl cyanoacetate and a benzoyl derivative), the enolate intermediate, the tetrahedral intermediate formed after nucleophilic attack, the transition states connecting these species, and the final product. libretexts.org

Synthetic Utility and Applications As a Chemical Intermediate

Building Block for Complex Organic Synthesis

The compound's structure is pre-disposed to act as a versatile synthon for constructing elaborate molecular architectures. The interplay between the ketone, ester, and nitrile functionalities allows for sequential and controlled reactions, enabling chemists to build complex scaffolds from a relatively simple and accessible starting material.

One of the most significant applications of Methyl 2-cyano-3-oxo-3-phenylpropanoate is in the field of heterocyclic chemistry. Heterocyclic compounds are fundamental to medicinal chemistry, and this intermediate provides efficient routes to various nitrogen, oxygen, and sulfur-containing ring systems.

The compound is a proficient precursor for an array of nitrogenous heterocycles, which form the core of numerous biologically active molecules.

Pyridines: Substituted pyridines, particularly 2-pyridones, can be synthesized using this compound. In a typical reaction, the active methylene (B1212753) group condenses with a suitable substrate, leading to cyclization. For instance, the synthesis of 3-cyano-2-pyridone derivatives often involves the reaction of β-keto esters or β-keto nitriles in multi-component reactions, highlighting the utility of this compound as a key building block for this important class of heterocycles.

Indeno[1,2-c]pyridazines: While direct synthesis from this compound is not extensively documented, related structures are key to forming the indenopyridazine core. Syntheses of indeno[2,1-c]pyridazine derivatives have been achieved through the reaction of 1,3-indanedione with various nitrile-containing compounds. The structural elements of this compound make it a plausible candidate for similar reaction pathways, potentially reacting with hydrazine (B178648) derivatives in the presence of an indanone precursor to form the fused heterocyclic system.

Purines: Purines can be synthesized through pathways involving pyrimidine (B1678525) intermediates. This compound can serve as a precursor to a substituted pyrimidine ring by reacting with urea (B33335) or guanidine. Subsequent chemical modifications and ring closure with a source of the imidazole (B134444) portion can lead to the formation of the purine (B94841) scaffold. Reactions involving the condensation of ethyl cyanoacetate (B8463686) with chloropyrimidines demonstrate the feasibility of using cyano-activated methylene compounds to build upon existing heterocyclic rings to form fused systems like purines.

Imidazoles: The synthesis of highly substituted imidazoles can be achieved through multicomponent reactions. A plausible pathway involves the reaction of this compound (or its corresponding 1,3-dicarbonyl equivalent) with an aldehyde and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). This approach, a variation of the Debus imidazole synthesis, utilizes the dicarbonyl backbone and a nitrogen source to construct the imidazole ring.

Imidazo[1,2-a]pyridines: This privileged scaffold in medicinal chemistry can be synthesized through a multi-step sequence starting from this compound. A potential route involves the initial synthesis of a 2-aminopyridine (B139424) derivative from the β-keto ester. The resulting aminopyridine can then undergo a condensation-cyclization reaction with an α-haloketone to furnish the final Imidazo[1,2-a]pyridine core.

The following table summarizes the synthetic strategies for these nitrogen-containing heterocycles.

| Heterocycle | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Pyridines | Multicomponent condensation/cyclization reactions. | Provides the C3-C4-C5-C6 backbone with nitrile functionality. |

| Indeno[1,2-c]pyridazines | Reaction of a 1,3-dione equivalent with a hydrazine derivative. | Potential precursor to the pyridazine (B1198779) ring portion. |

| Purines | Stepwise construction via a pyrimidine intermediate followed by imidazole ring closure. | Starting material for the initial pyrimidine ring synthesis. |

| Imidazoles | Multicomponent reaction with an aldehyde and ammonia source (Debus Synthesis). | Acts as the 1,3-dicarbonyl component precursor. |

| Imidazo[1,2-a]pyridines | Formation of a 2-aminopyridine intermediate followed by cyclization. | Precursor for the required 2-aminopyridine derivative. |

The reactivity of the keto and ester groups makes the title compound a suitable precursor for oxygen-containing heterocycles.

Oxazoles: The synthesis of substituted oxazoles can be achieved from β-keto esters. A common method involves the α-halogenation of the ketone followed by condensation with an amide (a Robinson-Gabriel type synthesis). Alternatively, α-amino-β-keto esters, which can be derived from β-keto esters, are valuable intermediates for oxazole (B20620) synthesis. The reaction of β-keto esters with hydroxylamine (B1172632) is also a known route to prepare related isoxazole (B147169) derivatives, which can sometimes be rearranged to oxazoles.

Furans: Substituted furans are accessible through the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. While this compound is a 1,3-dicarbonyl equivalent, it can be chemically modified to generate the necessary 1,4-dicarbonyl precursor. For example, selective reaction at the activated methylene group to introduce a two-carbon chain bearing a carbonyl or a masked carbonyl group would set the stage for acid-catalyzed cyclization to form the furan (B31954) ring.

The compound is particularly effective in the synthesis of sulfur-containing heterocycles through well-established reactions.

Thiophenes: The Gewald aminothiophene synthesis is a powerful one-pot, multicomponent reaction for preparing highly substituted 2-aminothiophenes. This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. This compound is an ideal substrate for this reaction as it contains both the ketone and α-cyanoester functionalities within the same molecule, simplifying the reaction to a two-component system with sulfur. The

Precursor for Advanced Pharmaceutical Intermediates[1],[3],[7],

Ligand Development (e.g., Estrogen Receptor Ligands)

While the direct application of this compound in the synthesis of estrogen receptor ligands is not extensively documented in publicly available research, the structural motifs present in the molecule are relevant to the design of non-steroidal estrogen receptor modulators. The development of novel ligands for the estrogen receptor is a significant area of research for the treatment of various hormone-dependent conditions. The synthesis of such ligands often involves the construction of complex molecular scaffolds that can mimic the binding of endogenous estrogens. Compounds with cyano and phenyl groups are features of some known estrogen receptor ligands.

Components of Complex Natural Product Analogs

The synthesis of analogs of complex natural products is a crucial strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. While direct evidence of this compound's use in creating analogs of specific complex natural products is limited in the current literature, its potential as a starting material for such endeavors can be inferred from its chemical reactivity. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid, a complex molecule with a cyano group, has been investigated for its biological activities, highlighting the importance of the cyano moiety in bioactive natural product analogs.

Intermediates for Agrochemicals and Related Biologically Active Compounds

The development of new agrochemicals, such as herbicides and fungicides, is essential for modern agriculture. Pyridine-based compounds, for example, are a well-established class of agrochemicals. The synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates as herbicidal inhibitors of photosystem II has been reported, demonstrating the utility of the cyanoacrylate scaffold in this field. nih.gov Although a direct synthetic route from this compound to these specific agrochemicals is not explicitly detailed, the structural similarity suggests its potential as a precursor for related pyridine-based agrochemicals. nih.gov

Role in Catalysis

The reactivity of this compound also allows it to participate in a variety of catalytic transformations, serving as a key substrate or component in the formation of complex chemical structures.

Substrate in Catalytic Transformations (e.g., Allylic Substitutions, Cyclizations)

The activated methylene group in this compound, positioned between the cyano and carbonyl groups, makes it a suitable nucleophile for various catalytic reactions. While specific examples of its use in catalytic allylic substitutions are not readily found, this class of reaction is a powerful tool for carbon-carbon bond formation. The general reactivity of β-keto esters and related compounds in such transformations is well-established.

Similarly, the multifunctional nature of this compound lends itself to cyclization reactions to form heterocyclic systems. Although direct examples are scarce in the literature, the potential for intramolecular reactions to form five- or six-membered rings is evident.

Component in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to molecular complexity from simple starting materials in a single synthetic operation. The reactivity of this compound makes it a plausible candidate for participation in such reaction sequences. For instance, its ability to act as a Michael acceptor could initiate a cascade of bond-forming events. While specific, documented examples involving this exact compound are limited, the broader class of cyanomethylene compounds is known to participate in a variety of cascade and multicomponent reactions.

Advanced Research Methodologies and Experimental Considerations

Optimization of Reaction Parameters

The synthesis of methyl 2-cyano-3-oxo-3-phenylpropanoate and related compounds is predominantly achieved through the Knoevenagel condensation. The efficiency of this reaction is highly dependent on the choice of catalysts, reagents, solvents, and the physical conditions under which it is performed.

The selection of an appropriate catalyst is crucial for the successful synthesis of cyanopropanoate derivatives. A variety of catalysts have been explored for the Knoevenagel condensation, ranging from traditional bases to more modern and environmentally benign options.

Weak organic bases are commonly employed to catalyze the condensation reaction. Piperidine (B6355638), for instance, is a frequently used catalyst that effectively promotes the reaction between an aldehyde and an active methylene (B1212753) compound. mdpi.com Triethylamine is another basic catalyst that has been successfully used in these condensations.

In the pursuit of greener synthesis methodologies, imidazolium-based ionic liquids have emerged as effective catalysts and reaction media. aston.ac.uk For example, 1-methoxyethyl-3-methylimidazolium trifluoroacetate has been shown to promote the Knoevenagel condensation, offering the advantage of being a recyclable catalyst. aston.ac.uk Heterogeneous catalysts, such as basic alumina (B75360), have also been utilized, particularly in solvent-free reaction conditions. researchgate.net

The primary reagents for the synthesis are a phenyl aldehyde derivative and an active methylene compound, in this case, methyl cyanoacetate (B8463686). doi.org The purity and reactivity of these starting materials are paramount to achieving a high yield of the desired product.

Table 1: Comparison of Catalysts in Knoevenagel Condensation

| Catalyst Type | Specific Example | Reaction Conditions | Advantages |

| Organic Base | Piperidine | Ethanolic solution, reflux | High yield, well-established |

| Organic Base | Triethylamine | Microwave irradiation, EtOH | Rapid reaction, high yield |

| Ionic Liquid | [MeOEtMIM]+[CF3COO]¯ | Catalyst and solvent | Recyclable, good to excellent yields |

| Heterogeneous | Basic Alumina | Solvent-free, grinding | Environmentally friendly, simple work-up |

Solvent Selection and Effects on Reaction Outcomes

The choice of solvent can significantly influence the reaction rate, yield, and selectivity of the Knoevenagel condensation. A range of solvents has been investigated, each with its own merits and drawbacks.

Polar protic solvents like ethanol (B145695) are commonly used and have been shown to be effective for this reaction, often in conjunction with a basic catalyst and conventional heating or microwave irradiation. mdpi.com Tetrahydrofuran (THF), a polar aprotic solvent, has also been employed in the synthesis of related cyanoketones.

In an effort to develop more sustainable synthetic routes, researchers have explored solvent-free conditions. One such approach involves the grinding of the reactants with a solid catalyst like basic alumina, which can lead to high product yields without the need for a solvent. researchgate.net Furthermore, the use of a saturated sodium chloride solution as a "green" solvent has been reported for the synthesis of Knoevenagel adducts under microwave irradiation, demonstrating high yields.

The selection of the solvent can also impact the product's final state. For instance, in some cases, the product may precipitate directly from the reaction mixture upon cooling, simplifying the initial purification step. mdpi.com

Table 2: Effect of Solvents on Knoevenagel Condensation

| Solvent | Reaction Conditions | Observed Outcome |

| Ethanol | Reflux or Microwave | Good to excellent yields |

| Tetrahydrofuran (THF) | Room Temperature | Effective for related syntheses |

| Water (NaCl solution) | Microwave | High yields, environmentally friendly |

| None (Solvent-free) | Grinding with basic alumina | High yields, simple work-up |

Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics

Temperature is a critical parameter that directly affects the rate of the Knoevenagel condensation. Reactions are often carried out at elevated temperatures, such as under reflux conditions in ethanol, to ensure a reasonable reaction rate. mdpi.com The application of microwave irradiation represents a method for rapidly achieving high temperatures, which can dramatically reduce reaction times from hours to minutes.

While many syntheses are performed at room temperature, the increased kinetic energy provided by heating generally leads to faster reaction completion. However, excessively high temperatures should be avoided as they can lead to side reactions and decomposition of the product.

The influence of pressure on the Knoevenagel condensation for the synthesis of this compound is not extensively documented in the provided literature, as these reactions are typically conducted at atmospheric pressure.

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. This typically involves a combination of chromatographic and crystallization methods.

Column chromatography is a fundamental technique for the purification of the target compound from unreacted starting materials and byproducts. Flash column chromatography, utilizing silica gel (SiO2) as the stationary phase, is a common practice. rsc.org

The choice of the mobile phase is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For example, a gradient of petroleum ether and ethyl acetate has been successfully used to purify related α-cyanoketones. rsc.org The separation is monitored by techniques such as Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

While gel permeation chromatography is a valuable technique for size-based separation of molecules, its specific application for the purification of this compound is not detailed in the provided search results.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO2) |

| Mobile Phase | Petroleum ether/Ethyl acetate gradient |

| Elution Profile | Gradient from 100/0 to 70/30 over 35 minutes, then to 0/100 |

| Detection | Thin Layer Chromatography (TLC) |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of the solid product. The crude product obtained after chromatography is often subjected to recrystallization to obtain a highly pure, crystalline solid.

The choice of solvent for recrystallization is crucial. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the formation of well-defined crystals upon cooling. For related compounds, solvents such as a mixture of chloroform and hexane, or hot chloroform have been used. doi.org In other cases, recrystallization from dimethylformamide or ethanol has been reported to yield pure crystals. mdpi.com

The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for crystal growth. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Distillation Methods (e.g., Vacuum Distillation)

For instance, related phenylpropanoate derivatives are often purified using specialized vacuum distillation techniques. Short-path distillation, a method that minimizes the distance the distillate travels, has been successfully employed for compounds like Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate at conditions of 200 °C and 8 mbar. beilstein-journals.org Another similar compound, Ethyl 3-oxo-3-(p-tolyl)propanoate, was purified at 190 °C and 7 mbar. beilstein-journals.org Furthermore, Kugelrohr distillation, an apparatus designed for distilling small quantities of thermally sensitive compounds under high vacuum, is used to purify methyl (S)-2-isocyanato-3-phenylpropanoate at 130°C and a pressure of 0.05 mm Hg. orgsyn.org This suggests that similar high-vacuum, short-path methods would be applicable for isolating this compound. The removal of solvents or unreacted volatile starting materials is also typically accomplished under reduced pressure using a rotary evaporator. orgsyn.org

| Compound | Distillation Method | Temperature | Pressure |

|---|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Short-Path Distillation | 200 °C | 8 mbar |

| Ethyl 3-oxo-3-(p-tolyl)propanoate | Short-Path Distillation | 190 °C | 7 mbar |

| Methyl (S)-2-isocyanato-3-phenylpropanoate | Kugelrohr Distillation | 130 °C | 0.05 mm Hg |

Yield and Purity Assessment for Academic Studies

In academic research, the rigorous assessment of yield and purity is fundamental to validating a synthetic procedure. For compounds like this compound, a combination of gravimetric measurement and spectroscopic analysis is employed.

The isolated yield of related cyano-compounds in academic literature varies depending on the specific reaction and purification method. For example, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide reported a high yield of 90% after recrystallization. mdpi.com A procedure for methyl (S)-2-isocyanato-3-phenylpropanoate reported yields typically in the range of 95-98%. orgsyn.org In contrast, multistep syntheses involving ozonolysis to produce complex cyanodioxo derivatives have reported more moderate yields of 59% to 67% after purification by column chromatography. mdpi.com

Purity assessment relies on a suite of analytical techniques to confirm the structure and identify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are critical for structural elucidation. For a related isocyanate, detailed ¹H NMR data revealed specific chemical shifts and coupling constants (e.g., (400 MHz, CDCl₃) δ: 3.03 (dd, 1 H), 3.81 (s, 3 H), 4.27 (dd, 1 H)), and ¹³C NMR confirmed the presence of all carbon atoms in their expected environments. orgsyn.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. In studies of similar molecules, characteristic absorption bands are observed for the nitrile (C≡N) group (around 2225 cm⁻¹), the carbonyl (C=O) groups of the ketone and ester (around 1697-1717 cm⁻¹), and the amino groups in acrylamides (around 3375-3599 cm⁻¹). mdpi.commdpi.com

Elemental Analysis : This technique provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N). For methyl (S)-2-isocyanato-3-phenylpropanoate, the calculated values (Calcd for C₁₁H₁₁NO₃: C, 64.38; H, 5.40; N, 6.83) were compared against the experimental findings (Found: C, 64.18; H, 5.40; N, 6.70) to confirm purity. orgsyn.org

X-ray Crystallography : For solid compounds, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. mdpi.com

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

| Analytical Technique | Purpose | Example Data for Related Compounds |

|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | ¹H NMR (CDCl₃) δ: 3.81 (s, 3H, -OCH₃) orgsyn.org |

| IR Spectroscopy | Functional Group Identification | (KBr): 2225 (C≡N), 1697 (C=O) cm⁻¹ mdpi.com |

| Elemental Analysis | Empirical Formula Confirmation | Calcd: C, 64.38; H, 5.40; N, 6.83. Found: C, 64.18; H, 5.40; N, 6.70 orgsyn.org |

| Mass Spectrometry | Molecular Weight Determination | GC-MS analysis available for Methyl 2-oxo-3-phenylpropanoate nih.gov |

Reaction Monitoring and In-Process Control Techniques (e.g., TLC, GC)

Effective reaction monitoring is essential to determine the point of completion, maximize yield, and minimize the formation of byproducts. For the synthesis of this compound, several techniques can be employed.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. The choice of eluent (solvent system) is optimized to achieve good separation between the spots corresponding to the starting materials and the desired product.

Gas Chromatography (GC) : GC offers a more quantitative approach to reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at intervals, quenched, and analyzed by GC. This allows for the determination of the relative concentrations of reactants and products, providing a precise measure of reaction conversion. For compounds that are amenable to volatilization without decomposition, GC is a powerful in-process control tool. Purity of related compounds has been confirmed using GC-MS. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 2-cyano-3-oxo-3-phenylpropanoate, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via Claisen condensation or esterification reactions. For example, Claisen condensation of methyl cyanoacetate with benzoyl derivatives under basic conditions (e.g., sodium methoxide) can yield the target compound. Reaction parameters such as temperature (typically 0–5°C to avoid side reactions), solvent polarity (e.g., methanol or THF), and stoichiometric ratios of reactants are critical for optimizing yield (>70%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization is often employed .

Q. Which spectroscopic and chromatographic techniques are routinely used to characterize this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the presence of the cyano, ketone, and ester groups. The phenyl protons appear as a multiplet at δ 7.2–7.5 ppm, while the methyl ester group resonates as a singlet near δ 3.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms the molecular ion peak at m/z 201.07 (CHNO) .

- IR Spectroscopy : Strong absorption bands for the carbonyl (1720–1700 cm) and nitrile (2250–2220 cm) groups are observed .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography resolve ambiguities in structural assignments?

Discrepancies between spectroscopic data (e.g., unexpected splitting in NMR) and theoretical predictions may arise due to conformational flexibility or crystal packing effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict NMR chemical shifts. Single-crystal X-ray diffraction using SHELX software provides definitive bond lengths and angles, resolving ambiguities. For example, torsional angles in the phenyl ring can explain deviations in experimental vs. calculated NMR data .

Q. What strategies mitigate competing side reactions during cyano-group functionalization?

The electron-withdrawing cyano group increases electrophilicity at the α-carbon, making it prone to nucleophilic attack. To minimize undesired side reactions (e.g., hydrolysis or dimerization):

Q. How can contradictory data between spectroscopic and crystallographic results be systematically addressed?

For example, if NMR suggests a planar conformation while X-ray data indicates a twisted geometry:

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring flipping).

- Analyze Hirshfeld surfaces via CrystalExplorer to identify intermolecular interactions (e.g., C–H···O bonds) that stabilize non-planar configurations in the solid state.

- Cross-validate with solid-state NMR to bridge solution- and solid-phase data .

Methodological Considerations

Q. What protocols ensure reproducibility in scale-up synthesis for multi-step reactions?

- Process Analytical Technology (PAT) : Use inline IR or Raman spectroscopy to monitor intermediate formation during scale-up.

- Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., 1–5 mol% of Pd/C for hydrogenation) and solvent ratios using response surface methodology.

- Purification : Implement fractional distillation or preparative HPLC for high-purity batches (>99%) .

Q. How do solvent polarity and temperature affect the compound’s reactivity in Michael addition reactions?

Polar aprotic solvents (e.g., DMSO) enhance the nucleophilicity of Michael donors (e.g., amines) by stabilizing transition states. Lower temperatures (0–25°C) favor kinetic control, yielding 1,4-adducts, while higher temperatures (50–80°C) promote thermodynamic 1,2-adducts. Solvent-free conditions under microwave irradiation can accelerate reactions while reducing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.